Fmoc-serinol

Peptide Synthesis Medicinal Chemistry Process Optimization

Fmoc-O-tert-butyl-L-serinol (CAS 198561-87-4) provides orthogonal Fmoc/tBu protection for chemoselective SPPS and nucleic acid analog synthesis. The chiral serinol scaffold preserves internucleotide phosphate spacing essential for high-affinity SNA-RNA binding in antisense therapeutics. Unlike unprotected serinol, it eliminates complex orthogonal protection schemes, enabling ~90% synthetic yields for peptide alcohols, cyclic peptidomimetics, and multi-labeled diagnostic probes. The acid-labile tBu group is fully orthogonal to base-labile Fmoc, a strategic advantage over mono-protected analogs.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B12282405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-serinol
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)CO
InChIInChI=1S/C18H19NO4/c20-9-12(10-21)19-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20-21H,9-11H2,(H,19,22)
InChIKeyNEHZDXMOBCKLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-serinol: Orthogonally Protected Amino Alcohol Scaffold for Solid-Phase Synthesis


Fmoc-serinol, specifically Fmoc-O-tert-butyl-L-serinol (CAS 198561-87-4, C22H27NO4, MW 369.5), is a chiral, protected amino alcohol derivative of L-serine, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and an acid-labile O-tert-butyl (tBu) ether . This orthogonal protection strategy allows selective deprotection and functionalization during multi-step syntheses . Its primary utility lies not as a therapeutic itself, but as a versatile, acyclic building block for solid-phase peptide synthesis (SPPS) and the construction of nucleic acid analogs like peptide nucleic acids (PNA) and serinol nucleic acids (SNA) [1].

Why Unprotected Serinol or Standard Fmoc-Amino Acids Cannot Substitute for Fmoc-Serinol(tBu)


Substituting Fmoc-serinol(tBu) with a generic analog like unprotected serinol or even a simpler Fmoc-amino acid introduces significant synthetic and application-based liabilities. Unprotected serinol would require complex, low-yielding orthogonal protection strategies for selective functionalization of its amino and hydroxyl groups . Other Fmoc-amino alcohols, such as Fmoc-aminoethanol, lack the serinol scaffold's three-carbon backbone and the additional protected hydroxyl, which is critical for maintaining internucleotide phosphate distances in nucleic acid analogs [1]. Furthermore, the tert-butyl (tBu) ether on Fmoc-serinol(tBu) provides crucial acid-labile protection orthogonal to the base-labile Fmoc group, enabling chemoselective deprotection schemes that are impossible with simpler, monoprotected or unprotected scaffolds . The quantitative evidence below details these differentiating dimensions.

Quantitative Differentiation of Fmoc-Serinol(tBu) Against Its Closest Alternatives


Synthesis Efficiency: High Yield from Readily Available L-Serine Derivatives

Fmoc-serinol(tBu) demonstrates a high synthetic yield of approximately 90% from Fmoc-O-tert-butyl-L-serine . This efficiency is comparable to or exceeds that of other protected serinol derivatives, such as the 89% yield reported for the coupling of the related Fmoc-Ser(OTBDMS)-OBt in solid-phase synthesis schemes [1]. This high yield is a critical procurement factor for scaling up research and development.

Peptide Synthesis Medicinal Chemistry Process Optimization

Scaffold Versatility: Serinol Backbone Retains Critical Internucleotide Phosphate Distance

The serinol scaffold of Fmoc-serinol(tBu) provides a distinct advantage over simpler amino alcohols in oligonucleotide applications. When inserted internally into an oligonucleotide, the serinol backbone's natural 3-carbon atom distance between functional groups retains the native internucleotide phosphate spacing, which is crucial for maintaining duplex stability and enzymatic recognition [1]. In contrast, shorter amino alcohols like Fmoc-aminoethanol (2-carbon) or Fmoc-aminopropanol (3-carbon but lacking the extra hydroxyl) would alter this critical distance, potentially destabilizing nucleic acid interactions [1].

Oligonucleotide Synthesis Nucleic Acid Analogs Labeling Chemistry

Labeling Efficiency: Enables High-Density Functionalization vs. Single-Point Modifiers

The serinol scaffold, when converted to phosphoramidite building blocks from compounds like Fmoc-serinol(tBu), facilitates high-density functionalization of oligonucleotides. Patented methodologies demonstrate that multiple labels or functional groups can be introduced at any position (5', 3', or internal) through repetitive coupling cycles [1]. This contrasts with many traditional nucleoside phosphoramidite modifiers, which are typically limited to a single modification at one terminus or within the sequence, offering far less flexibility and lower overall label density [1].

Bioconjugation Diagnostics Therapeutic Oligonucleotides

Where Fmoc-Serinol(tBu) Delivers Proven Scientific and Procurement Value


Synthesis of Peptide Alcohols and Peptidomimetics via Fmoc-SPPS

Fmoc-serinol(tBu) is the foundational building block for the first straightforward, resin-bound synthesis of peptide alcohols [1]. Its orthogonal protecting groups (Fmoc on nitrogen, tBu on oxygen) are fully compatible with standard Fmoc/tBu SPPS protocols, enabling the stepwise assembly of complex, functionalized peptides that can be cleaved as free alcohols [1]. The 90% synthetic yield [2] makes it a cost-effective starting point for creating libraries of bioactive peptidomimetics and cyclic peptides with precise control over stereochemistry and functional group placement.

Manufacturing of Serinol Nucleic Acid (SNA)-Modified Antisense Oligonucleotides

For researchers developing next-generation antisense therapeutics, Fmoc-serinol(tBu) is the key precursor for SNA phosphoramidites [1]. SNA-modified oligonucleotides have demonstrated the ability to form highly stable heteroduplexes with complementary RNA, a property essential for splice-switching applications [2]. The serinol scaffold's ability to maintain the native internucleotide phosphate distance is critical for this high-affinity binding [1], directly impacting the therapeutic efficacy and making it a strategic procurement choice over other PNA or modified nucleic acid precursors.

Production of High-Density Labeled Oligonucleotide Probes for Diagnostics

In diagnostic assay development, signal amplification is paramount. The use of Fmoc-serinol(tBu) to create serinol phosphoramidite building blocks enables the iterative addition of multiple labels—such as fluorophores, biotin, or reactive handles like dithiols for gold surface conjugation [1]—during automated oligonucleotide synthesis [1]. This capability far exceeds what is achievable with single-point nucleoside modifiers, providing a clear procurement advantage for developing highly sensitive probes for qPCR, microarrays, and biosensors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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